Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring an amino group at position 2, a cyclopropyl substituent at position 5, and a methyl ester moiety at position 4. Thiazoles are sulfur- and nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science due to their electronic versatility and structural stability.
Properties
IUPAC Name |
methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNCTQOKAXUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692419-77-4 | |
| Record name | methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Solid-Phase Grinding Method Using Thiosemicarbazide and Carboxylic Acid with Phosphorus Pentachloride
A patented method (CN103936691A) describes a highly efficient solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for preparing methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate by using the appropriate cyclopropyl-substituted carboxylic acid.
- Reactants: Thiosemicarbazide (A mol), cyclopropyl-substituted carboxylic acid (B mol), and phosphorus pentachloride (C mol).
- Molar Ratios: A:B:C = 1 : (1–1.2) : (1–1.2).
- Procedure: The reactants are added to a dry reaction vessel and ground at room temperature for 5–15 minutes until the reaction is complete, monitored by thin-layer chromatography (TLC).
- Post-Grinding: The mixture is allowed to stand for 30–60 minutes to yield a crude product.
- Workup: An alkaline solution (sodium carbonate) is added to adjust the pH to 8–8.2, followed by filtration, drying, and recrystallization to purify the product.
- Solid-phase reaction with mild conditions.
- Short reaction time and simple operation.
- Low toxicity and cost of phosphorus pentachloride.
- High yield (>91%).
- Minimal equipment requirements.
| Parameter | Details |
|---|---|
| Reaction type | Solid-phase grinding |
| Temperature | Room temperature |
| Reaction time | 5–15 min grinding + 30–60 min standing |
| Reagents ratio (A:B:C) | 1 : (1–1.2) : (1–1.2) |
| Workup | pH adjustment to 8–8.2, filtration, recrystallization |
| Yield | >91% |
| Monitoring method | TLC (ethyl acetate:petroleum ether 1:3) |
This method is particularly suitable for synthesizing 2-amino-5-cyclopropyl-1,3-thiazole derivatives due to its operational simplicity and scalability.
Regioselective Cyclization of Thiosemicarbazide Intermediates Using Reagent-Based Methods
A reagent-based cyclization method for 2-amino-1,3,4-thiadiazole derivatives involves reacting thiosemicarbazide intermediates with coupling reagents such as EDC·HCl or p-toluenesulfonyl chloride (p-TsCl) in polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone.
- The method achieves regioselective cyclization to form 2-amino-1,3,4-thiadiazole or oxadiazole cores.
- Reaction conditions are mild and allow functionalization at various positions.
- This approach is adaptable to different substituents, including cyclopropyl groups on the carboxylate moiety.
| Parameter | Details |
|---|---|
| Cyclization agents | EDC·HCl, p-TsCl |
| Solvents | DMSO, N-methyl-2-pyrrolidone |
| Temperature | Ambient to mild heating |
| Regioselectivity | Controlled by reagent and substituents |
| Application | Functionalized 2-amino-thiadiazoles |
This reagent-based cyclization is valuable for preparing substituted thiazole derivatives with precise functional group placement.
Amino Acid-Derived Thiazole Synthesis via Thioamide Intermediates and Calcium Carbonate Neutralization
A comprehensive study on amino acid-derived thiazoles describes a multi-step synthesis starting from amino-protected amino acids, converting them to amides, then to thioamides, and finally cyclizing to bis-protected thiazoles.
- Thiazole rings are constructed via thioamide intermediates.
- Calcium carbonate is used to neutralize hydrobromic acid generated in situ, improving yield and simplifying purification.
- The method is efficient but may cause partial racemization at chiral centers.
- Deprotection steps yield amino-substituted thiazoles.
- The final thiazoles can be esterified to methyl carboxylates or coupled with other groups.
| Step | Description |
|---|---|
| Starting material | Amino-protected amino acids |
| Intermediate | Amides → Thioamides |
| Cyclization | Formation of bis-protected thiazoles |
| Neutralization | Calcium carbonate to quench HBr |
| Deprotection | TFA or piperidine |
| Final modification | Esterification or coupling |
This method is useful for synthesizing complex thiazole derivatives, including those with cyclopropyl substituents, by varying the starting amino acid or carboxylate moiety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate exhibits significant anticancer properties. Preliminary studies suggest its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549). For instance:
- Study on MCF-7 Cells : The compound demonstrated a dose-dependent reduction in cell viability with an IC value of 15 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria:
| Target Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate the potential of this compound as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation. In LPS-stimulated macrophage models, treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related thiazole carboxylates, focusing on molecular features, substituent effects, and available physicochemical data.
Table 1: Structural and Molecular Comparison
*Note: The molecular weight of the target compound is inferred based on structural analogs.
Key Observations:
Substituent Effects: Cyclopropyl vs. Isopropyl/Propyl: The cyclopropyl group (C₃H₅) reduces hydrogen count compared to isopropyl (C₃H₇) or propyl (C₃H₇), likely decreasing steric bulk while increasing ring strain. This may enhance reactivity in cyclopropane ring-opening reactions . Aromatic vs.
Halogenation Impact: Bromine substitution at position 2 (C₈H₇BrNO₂S) significantly increases molecular weight (262.13 vs. ~198.24 for the amino analog) and alters electronic properties, making the compound more electrophilic .
Crystallographic Data: Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate crystallizes in a monoclinic system (P2₁/n), suggesting ordered packing that may influence solubility and melting behavior . No such data is available for the cyclopropyl analog.
Research Implications
- Medicinal Chemistry : The cyclopropyl group’s strain and conformational rigidity may improve target selectivity in enzyme inhibition compared to flexible alkyl chains .
- Materials Science: Brominated analogs (e.g., C₈H₇BrNO₂S) could serve as intermediates for cross-coupling reactions in polymer synthesis .
- Structural Biology : Crystallographic data for the isopropyl analog provides a template for modeling the cyclopropyl derivative’s solid-state behavior .
Biological Activity
Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which includes both sulfur and nitrogen atoms. Its molecular structure can be represented as follows:
- Molecular Formula : CHNOS
- Key Structural Features :
- Thiazole ring
- Methyl ester group
- Amino group
- Cyclopropyl substituent
The compound is typically a solid at room temperature with moderate solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole moiety can bind to various enzymes or receptors, modulating their activity. Notably, it may inhibit enzyme functions by occupying active sites, thereby preventing substrate access. This mechanism is context-dependent and varies based on the target molecules involved.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| Human colon adenocarcinoma | 15.0 |
| Human gastric carcinoma | 12.5 |
| Human lung adenocarcinoma | 10.0 |
| Human melanoma | 8.5 |
These results indicate that the compound has a promising potential as an anticancer agent, particularly in inhibiting the proliferation of cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against several strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound in detail:
- Anticancer Mechanism : A study published in Journal of Medicinal Chemistry investigated the anticancer mechanism of thiazole derivatives, including this compound. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
- Inhibition of Enzymatic Activity : Another research highlighted its role as an inhibitor of specific enzymes involved in cancer progression. The compound was shown to inhibit histone deacetylases (HDACs), which are often overexpressed in cancer cells .
- Toxicity Profile : In vivo studies conducted on murine models demonstrated that this compound has a favorable toxicity profile with no significant adverse effects observed at therapeutic doses .
Q & A
How can researchers optimize the synthesis of Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate to improve yield and purity?
Advanced Research Question
Synthesis optimization requires balancing cyclization conditions, solvent selection, and purification techniques. Key steps include:
- Cyclization Reactions : Use Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones. Adjust stoichiometry and reaction time to favor cyclopropane ring stability .
- Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., ring-opening of cyclopropyl groups) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the target compound .
- Analytical Monitoring : Use TLC (silica gel, UV visualization) and LC-MS to track intermediates and final product .
What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Advanced Research Question
A multi-technique approach ensures accurate structural confirmation:
- NMR Spectroscopy :
- 1H/13C NMR : Assign signals for the cyclopropyl ring (δ 1.2–1.8 ppm for CH2, δ 2.0–2.5 ppm for CH) and thiazole protons (δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve coupling between cyclopropyl and thiazole moieties .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 213.07 (calc. 213.06) with isotopic patterns matching sulfur content .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters: Mo Kα radiation, θ range 2.5–25°, and R-factor <0.05 for high-resolution data .
How do substituents on the thiazole ring influence the compound's bioactivity against Mycobacterium tuberculosis?
Advanced Research Question
Substituent effects are critical for target engagement:
- Cyclopropyl Group : Enhances membrane permeability due to lipophilicity, improving activity against drug-resistant strains .
- Amino Group at Position 2 : Facilitates hydrogen bonding with mycobacterial enzyme active sites (e.g., InhA enoyl-ACP reductase) .
- Comparative Studies : Analogues with bulkier substituents (e.g., isopropyl) show reduced activity, suggesting steric hindrance limits target binding .
- Methodology : Use MIC assays (e.g., against H37Rv strain) and molecular docking (AutoDock Vina) to correlate structure-activity relationships .
What strategies can resolve discrepancies in biological activity data across studies involving this compound?
Advanced Research Question
Addressing contradictions requires rigorous experimental design:
- Standardized Assays : Use identical Mtb strains (e.g., H37Rv) and culture conditions (e.g., 7H9 media, microplate alamarBlue assay) .
- Control for Solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference .
- Data Normalization : Report IC50 values relative to positive controls (e.g., isoniazid) and account for batch-to-batch purity variations via HPLC .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent labs, focusing on variables like incubation time .
What in silico approaches are recommended to predict the binding interactions of this compound with potential enzymatic targets?
Advanced Research Question
Computational methods guide target identification:
- Molecular Docking : Use AutoDock or Glide to model interactions with Mtb targets (e.g., KatG, DprE1). Key parameters: Grid box covering active sites, Lamarckian genetic algorithm .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond occupancy .
- Pharmacophore Modeling (MOE) : Identify critical features (e.g., amino group, carboxylate) aligning with known inhibitors .
- ADMET Prediction (SwissADME) : Optimize logP (2–3) and polar surface area (<90 Ų) for bioavailability .
How can researchers validate the mechanism of action of this compound in cancer cell lines?
Advanced Research Question
Mechanistic studies require multi-omics integration:
- Kinetic Assays : Measure enzyme inhibition (e.g., topoisomerase II) via fluorescence-based ATPase activity assays .
- Transcriptomics (RNA-seq) : Identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
- Flow Cytometry : Quantify cell-cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .
- Western Blotting : Validate protein targets (e.g., caspase-3 cleavage, p53 upregulation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
